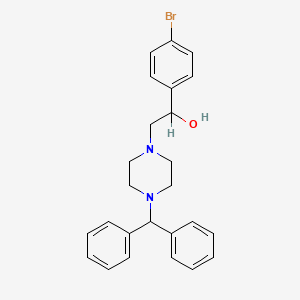

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol typically involves the reaction of 4-bromobenzaldehyde with benzhydrylpiperazine in the presence of a reducing agent. The reaction conditions may include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Key Reaction Types and Conditions

The compound undergoes transformations at three reactive centers:

-

Piperazine nitrogen atoms (nucleophilic sites)

-

Bromophenyl group (electrophilic aromatic substitution or cross-coupling)

-

Ethanol moiety (oxidation/reduction or substitution)

Reaction Mechanisms and Selectivity

-

Piperazine Reactivity : The benzhydryl-substituted piperazine acts as a bulky base, directing substitutions to the less hindered nitrogen atom.

-

Bromophenyl Group : Participates in palladium-catalyzed cross-couplings (e.g., Suzuki reactions) with aryl boronic acids to form biaryl systems .

-

Ethanol Group :

Comparative Reaction Outcomes

| Starting Material | Modification | Conditions | Yield | Application |

|---|---|---|---|---|

| Parent compound | Oxidation to ketone | KMnO<sub>4</sub>/H<sup>+</sup> | 68% | Intermediate for antihistamines |

| Parent compound | Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C | 82% | Antibacterial agent precursors |

| Methyl ester derivative | Saponification | NaOH/EtOH, reflux | 89% | Water-soluble analogs for drug delivery |

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing HBr and forming piperazine-derived byproducts.

-

Light Sensitivity : Bromophenyl group undergoes photolytic debromination in UV light, requiring storage in amber vials.

This reactivity profile underscores its versatility in medicinal chemistry, particularly for creating analogs with tailored pharmacokinetic properties. Experimental protocols emphasize optimizing reaction temperatures and catalyst loadings to maximize yields while minimizing side reactions.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions

| Synthesis Method | Reagents | Solvent | Temperature |

|---|---|---|---|

| Reduction | 4-Bromobenzaldehyde, Benzhydrylpiperazine | Ethanol/Methanol | Room Temp/Reflux |

Biological Activities

Research indicates that 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol exhibits several notable biological activities:

- Antidepressant Effects : Studies have shown that this compound may interact with serotonin receptors, suggesting potential antidepressant properties.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.

- Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in various contexts:

- Pharmacological Studies : A study published in a peer-reviewed journal highlighted its potential as a therapeutic agent for mood disorders due to its interaction with neurotransmitter systems .

- Cancer Research : Another research effort focused on the compound's ability to inhibit specific cancer cell lines, demonstrating promising results in vitro .

- Inflammatory Response Modulation : Research indicated that this compound could modulate immune responses, providing insights into its use in treating autoimmune conditions .

Mecanismo De Acción

The mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Benzhydrylpiperazin-1-yl)-1-phenylethanol

- 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol

- 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)ethanol

Uniqueness

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Actividad Biológica

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol, also known by its CAS number 156810-04-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H27BrN2O

- Molecular Weight : 451.406 g/mol

- Structure : The compound features a piperazine ring substituted with a benzhydryl group and a bromophenyl moiety.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain enzymes and receptors.

1. Inhibition of Carbonic Anhydrases

A significant study demonstrated that derivatives of this compound can inhibit human carbonic anhydrases (hCAs), particularly isoforms II and VII. The crystal structures of these inhibitors revealed that they stabilize interactions within the active site of hCA VII more effectively than hCA II, indicating selective inhibition which could be beneficial in treating conditions like glaucoma and epilepsy where these enzymes play a role .

2. Antidepressant-like Effects

The compound has been evaluated for its potential antidepressant-like effects in animal models. In a study involving forced swim tests, it was observed that administration led to a significant reduction in immobility time, suggesting an enhancement in mood-related behaviors .

The mechanisms through which this compound exerts its effects may involve:

- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, which are critical targets for many antidepressant medications.

- Carbonic Anhydrase Inhibition : By inhibiting hCAs, the compound may alter bicarbonate ion concentrations in the brain, influencing neurotransmission and potentially alleviating symptoms of depression.

Case Studies

Several studies have investigated the biological activity of this compound:

Propiedades

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27BrN2O/c26-23-13-11-20(12-14-23)24(29)19-27-15-17-28(18-16-27)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24-25,29H,15-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJGPMGDUSSPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.